molecular formula C10H12O3 B1611606 Methyl 2-methoxy-3-methylbenzoate CAS No. 52239-62-0

Methyl 2-methoxy-3-methylbenzoate

Cat. No.: B1611606
CAS No.: 52239-62-0
M. Wt: 180.2 g/mol
InChI Key: WWWCQWYKUZAHLY-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst. Another method involves the methylation of 2-hydroxy-3-methylbenzoic acid followed by esterification .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and scalable processes. One such method includes the oxidation of 3-chloro-o-xylene to produce 2-methyl-3-chlorobenzoic acid, which is then methoxylated and esterified .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-2-methylbenzoate: Similar structure but with different positions of the methoxy and methyl groups.

    Methyl 3,5-dimethoxybenzoate: Contains two methoxy groups on the aromatic ring.

    Methyl 4-methoxybenzoate: Contains a single methoxy group at the para position.

Uniqueness

Methyl 2-methoxy-3-methylbenzoate is unique due to the specific positions of its substituents, which can influence its chemical reactivity and biological activity. The combination of the methoxy and methyl groups in these positions can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

methyl 2-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWCQWYKUZAHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530307
Record name Methyl 2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-62-0
Record name Methyl 2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-methyl-salicylic acid (200 g, 1.32 mol), anhydrous potassium carbonate (500 gram, 3.6 mol) and dry acetone (3.5 L) in a 5 liter round bottle flask, dimethylsulfate (DMS, 210 mL, 2.2 mol) was added in several portions. After stirring at room temperature overnight, the mixture was heated at reflux, and the reaction was monitored by TLC. In order to complete the etherification, further additions of DMS and K2CO3 may be necessary. When TLC indicated the completion of the reaction, the mixture was refluxed 4 more hours to destroy any remaining DMS. The mixture was filtered, and the filtrate was evaporated to remove the solvents. A pale yellow thick oil was obtained as the raw product, yield 215 g (91%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

199.9 g (1.45 mol) of potassium carbonate is introduced into 1.5 l of dimethylformamide. At room temperature, 100 g (657.29 mmol) of 2-hydroxy-3-methylbenzoic acid, dissolved in 250 ml of dimethylformamide, is added in drops. After 30 minutes of stirring, 90 ml of methyl iodide is added in drops, and the batch is stirred overnight. The reaction mixture is added to ice water and extracted three times with methyl tert-butyl ether. The organic phases are washed with water and brine. After drying, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent: ethyl acetate/hexane). 70.21 g (59.3%) of the desired compound is isolated.
Quantity
199.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59.3%

Synthesis routes and methods III

Procedure details

To a mixture of 3-methyl-salicylic acid (1.32 mol)and anhydrous potassium carbonate (3.6 mol)dissolved in 3.5 L of dry acetone in a 5L round bottle flask, dimethylsulfate (2.2 mol) was added in several times. The mixture was refluxed overnight, and the reaction was monitored by TLC. After filtration of the reaction mixture, the solvents of the filtrate were evaporated and 215 g of a pale yellow thick oil was obtained as the raw product. Yield 91%. 1H NMR (500 MHz, CDCl3, 25° C.) δ: 2.263 (s, 3H, CH3), 3.782 (s, 3H, OCH3), 3.854 (s, 3H, OCH3), 6.984 (t, J=7.5, 1H, ArH), 7.276 (d, J=7.5, 1H, ArH), 7.582 (d, J=7.5, 1H, ArH); 13C NMR (500 MHz, CDCl3, 25° C.) δ: 15.72, 51.81, 61.17, 123.26, 124.36, 128.86, 132.46, 134.88, 158.16, 166.61.
Quantity
1.32 mol
Type
reactant
Reaction Step One
Quantity
3.6 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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